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Compound of Interest

Compound Name: TEGOSOFT 189

Cat. No.: B1169835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TEGOSOFT® 189 (Isononyl Isononanoate) is a versatile emollient ester with a unique

combination of properties that make it an excellent candidate for use in novel topical drug

delivery systems. Its light, non-greasy feel, good spreading behavior, and excellent solvency for

lipophilic active pharmaceutical ingredients (APIs) contribute to the formulation of elegant and

effective topical therapies. Furthermore, its ability to act as an oil phase in nanoemulsions,

microemulsions, and solid lipid nanoparticles (SLNs) allows for the enhancement of drug

solubility, stability, and skin penetration.

These application notes provide a comprehensive overview of the utility of TEGOSOFT® 189 in

various advanced topical formulations. Detailed experimental protocols and characterization

data are presented to guide researchers in the development of next-generation topical drug

delivery systems.

Key Applications of TEGOSOFT® 189 in Topical
Drug Delivery
TEGOSOFT® 189 serves multiple functions in novel topical drug delivery systems, primarily as

a:
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Lipophilic Carrier: It acts as the oil phase for the encapsulation of poorly water-soluble drugs,

thereby improving their loading and bioavailability.

Penetration Enhancer: Its emollient properties can help to transiently modify the stratum

corneum barrier, facilitating the permeation of APIs into deeper skin layers.

Solubilizing Agent: It can enhance the solubility of various APIs, allowing for higher drug

loading in the formulation.

Sensory Modifier: It imparts a light, silky, and non-greasy feel to topical formulations,

improving patient compliance.

TEGOSOFT® 189 in Nanoemulsions
Nanoemulsions are kinetically stable, colloidal dispersions of two immiscible liquids, with

droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large

surface area, which can enhance drug absorption and penetration.

Formulation Data
Formulation Code Component Function

Concentration (%
w/w)

NE-01
Drug (e.g., a lipophilic

anti-inflammatory)

Active Pharmaceutical

Ingredient
1.0

TEGOSOFT® 189

(Isononyl

Isononanoate)

Oil Phase 10.0

Tween 80 Surfactant 15.0

Propylene Glycol Co-surfactant 5.0

Purified Water Aqueous Phase 69.0

Characterization Data
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Formulation
Code

Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Encapsulation
Efficiency (%)

NE-01 150 ± 5 0.15 ± 0.02 -25.0 ± 2.0 > 95

Experimental Protocol: Preparation of Nanoemulsion
Oil Phase Preparation: Dissolve the active pharmaceutical ingredient (API) in TEGOSOFT®

189.

Aqueous Phase Preparation: Separately, mix Tween 80 and Propylene Glycol in purified

water.

Emulsification: Add the oil phase to the aqueous phase dropwise under continuous high-

shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 15 minutes.

Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization for 5-10

cycles at 15,000 psi to reduce the droplet size to the nanometer range.

Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index

(PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation

efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and

quantifying the drug in the supernatant.
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Figure 1: Workflow for Nanoemulsion Preparation.

TEGOSOFT® 189 in Nanoemulgels
Nanoemulgels are nanoemulsions incorporated into a gel base. This formulation combines the

advantages of a nanoemulsion for enhanced drug delivery with the favorable rheological

properties of a gel for topical application. A study has reported the development of a

nanoemulgel containing avocado oil and isononyl isononanoate.

Formulation Data
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Component Function Concentration (% w/w)

Avocado Extract Active Ingredient As required

Avocado Oil Oil Phase Variable

Isononyl Isononanoate

(TEGOSOFT® 189)
Oil Phase Variable

Tween 60 Surfactant Variable

Polyglyceryl-3 Diisostearate Co-surfactant Variable

Aqupec HV-505E Gelling Agent 0.5

Purified Water Aqueous Phase q.s. to 100

Characterization Data
Parameter Result

Average Droplet Size 84.45 ± 5.45 nm

Zeta Potential -69.94 ± 5.66 mV

Experimental Protocol: Preparation of Nanoemulgel
Nanoemulsion Preparation:

Prepare the oil phase by mixing avocado oil and isononyl isononanoate.

Prepare the aqueous phase.

The nanoemulsion is formed using the phase inversion composition (PIC) method. This

involves the controlled addition of one phase to the other while monitoring for the phase

inversion point.

Gel Preparation: Disperse the gelling agent (e.g., Aqupec HV-505E or a Carbopol series

polymer) in purified water and allow it to hydrate. Neutralize the gel base with a suitable

agent (e.g., triethanolamine for Carbopol) to achieve the desired viscosity.
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Incorporation: Slowly add the prepared nanoemulsion to the gel base with gentle stirring until

a homogenous nanoemulgel is formed.

Characterization: Evaluate the nanoemulgel for its physical appearance, pH, viscosity, and

spreadability. The droplet size of the incorporated nanoemulsion can be analyzed after

appropriate dilution.
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Figure 2: Workflow for Nanoemulgel Preparation & Characterization.

TEGOSOFT® 189 in Solid Lipid Nanoparticles
(SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature.

They offer advantages such as controlled drug release and improved stability. TEGOSOFT®
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189 can be incorporated as a liquid lipid in combination with a solid lipid to form nanostructured

lipid carriers (NLCs), a modified version of SLNs, to improve drug loading and prevent drug

expulsion.

Formulation Data (Representative for NLCs)
Component Function Concentration (% w/w)

Drug (e.g., a retinoid)
Active Pharmaceutical

Ingredient
0.5

Solid Lipid (e.g., Glyceryl

Monostearate)
Solid Lipid Matrix 8.0

TEGOSOFT® 189 (Isononyl

Isononanoate)
Liquid Lipid 2.0

Poloxamer 188 Surfactant 2.5

Purified Water Aqueous Phase 87.0

Characterization Data (Representative for NLCs)
Parameter Expected Range

Particle Size (nm) 150 - 300

Polydispersity Index (PDI) < 0.3

Encapsulation Efficiency (%) > 80

Experimental Protocol: Preparation of NLCs
Lipid Phase Preparation: Melt the solid lipid and add TEGOSOFT® 189 and the API. Heat

the mixture to about 5-10°C above the melting point of the solid lipid.

Aqueous Phase Preparation: Heat the aqueous solution of the surfactant to the same

temperature as the lipid phase.

Emulsification: Add the hot aqueous phase to the hot lipid phase under high-shear

homogenization for 5-10 minutes to form a coarse emulsion.
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Homogenization: Subject the hot pre-emulsion to high-pressure homogenization at the same

temperature for several cycles.

Cooling and NLC Formation: Cool the resulting nanoemulsion to room temperature to allow

the lipid to recrystallize and form NLCs.

Characterization: Analyze the NLC dispersion for particle size, PDI, zeta potential, and

encapsulation efficiency.

In Vitro Drug Release and Skin Permeation Studies
To evaluate the performance of TEGOSOFT® 189-based topical delivery systems, in vitro drug

release and skin permeation studies are crucial.

Experimental Protocol: In Vitro Drug Release
Apparatus: Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate)

separating the donor and receptor compartments.

Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate

buffer pH 7.4) and maintain it at 32 ± 0.5°C with constant stirring.

Sample Application: Apply a known amount of the formulation to the donor compartment.

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment

and replace with an equal volume of fresh receptor medium.

Analysis: Analyze the drug concentration in the collected samples using a validated

analytical method (e.g., HPLC).

Data Analysis: Plot the cumulative amount of drug released per unit area against time to

determine the release profile.

Experimental Protocol: Ex Vivo Skin Permeation
Skin Preparation: Use excised animal or human skin. Remove subcutaneous fat and hair.
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Apparatus: Mount the skin on a Franz diffusion cell with the stratum corneum facing the

donor compartment.

Procedure: Follow the same procedure as the in vitro drug release study.

Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The

slope of the linear portion of the plot gives the steady-state flux.
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Figure 3: Evaluation of Topical Formulations.

Conclusion
TEGOSOFT® 189 is a highly valuable excipient for the development of novel topical drug

delivery systems. Its favorable physicochemical and sensory properties, combined with its

versatility as an oil phase, enable the formulation of advanced delivery systems such as

nanoemulsions, nanoemulgels, and NLCs. These systems can effectively enhance the

solubility, stability, and skin permeation of a wide range of active pharmaceutical ingredients,

ultimately leading to improved therapeutic outcomes and patient acceptance. The protocols
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and data presented in these application notes serve as a guide for researchers to harness the

full potential of TEGOSOFT® 189 in their formulation development endeavors.

To cite this document: BenchChem. [Application Notes and Protocols: TEGOSOFT® 189 in
Novel Topical Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1169835#tegosoft-189-in-novel-topical-drug-delivery-
systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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